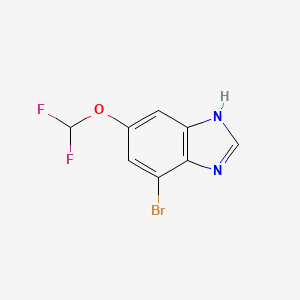
4-bromo-6-(difluoromethoxy)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-(difluoromethoxy)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with bromine and difluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-(difluoromethoxy)-1H-benzimidazole typically involves the bromination of a suitable benzimidazole precursor followed by the introduction of the difluoromethoxy group. One common method includes:
Bromination: The benzimidazole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Introduction of Difluoromethoxy Group: The brominated intermediate is then reacted with a difluoromethoxy reagent, such as difluoromethyl ether, under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-6-(difluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts with appropriate ligands and bases.
Major Products:
Substitution: Amino or thio-substituted benzimidazoles.
Oxidation/Reduction: Various oxidized or reduced benzimidazole derivatives.
Coupling: Complex biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a scaffold for developing anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and OLEDs.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-bromo-6-(difluoromethoxy)-1H-benzimidazole depends on its specific application:
Anticancer Activity: It may inhibit key enzymes or signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity: The compound can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Material Science: Its electronic properties facilitate charge transport in organic electronic devices.
Comparaison Avec Des Composés Similaires
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline : Similar in structure but with a quinoline core.
- 4-Bromo-6-(difluoromethoxy)nicotinonitrile : Similar substituents but with a nicotinonitrile core.
- Thiazole Derivatives : Different core structure but similar biological activities.
Uniqueness: 4-Bromo-6-(difluoromethoxy)-1H-benzimidazole stands out due to its unique combination of bromine and difluoromethoxy substituents on the benzimidazole core, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H5BrF2N2O |
|---|---|
Poids moléculaire |
263.04 g/mol |
Nom IUPAC |
4-bromo-6-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H5BrF2N2O/c9-5-1-4(14-8(10)11)2-6-7(5)13-3-12-6/h1-3,8H,(H,12,13) |
Clé InChI |
FWVFEKSIOYPOFB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC=N2)Br)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















